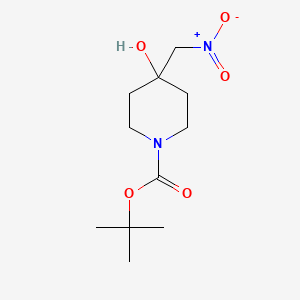
2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride
Vue d'ensemble
Description
“2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride” is a chemical compound with the CAS Number: 1246172-73-5 . It has a molecular weight of 196.67 g/mol and its IUPAC name is (S)-2-amino-3-hydroxy-N-(4-hydroxybutyl)propanamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2O3.ClH/c8-6(5-11)7(12)9-3-1-2-4-10;/h6,10-11H,1-5,8H2,(H,9,12);1H/t6-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is stored at room temperature and sealed in dry conditions . It appears as an oil .Applications De Recherche Scientifique
Synthesis and Characterization
- Chemical Synthesis and Reactivity : Studies have explored the synthesis of related compounds, demonstrating various chemical reactivities and synthetic pathways. For example, the preparation and characterization of compounds with similar structural motifs have been detailed, providing insights into their chemical behaviors and potential for further modification (García-Martín, Báñez, & Galbis, 2001).
Pharmacological Applications
- Anticonvulsant Properties : Compounds structurally related to "2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride" have been synthesized and tested for their anticonvulsant activities, indicating potential therapeutic applications in epilepsy management (Idris, Ayeni, & Sallau, 2011).
Material Science Applications
- Bonding Agents and Intermediates : The synthesis of related compounds as potential bonding agents or intermediates in material science has been explored, highlighting their utility in creating complex polymers and materials (Chen Luo-liang, 2010).
Biochemical Insights
- Root Growth Modulation : Research into N-substituted propanamides has demonstrated their ability to modulate root growth in plants, suggesting applications in agriculture and plant biology (Kitagawa & Asada, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-N-(3-hydroxybutyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-5(10)3-4-9-7(11)6(2)8;/h5-6,10H,3-4,8H2,1-2H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLHDIHRGZDQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C(C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)




amine hydrochloride](/img/structure/B1442468.png)


![3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1442472.png)
![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)

